CE-245677

Description

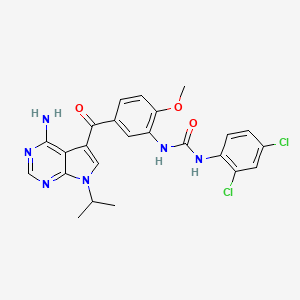

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl]-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2N6O3/c1-12(2)32-10-15(20-22(27)28-11-29-23(20)32)21(33)13-4-7-19(35-3)18(8-13)31-24(34)30-17-6-5-14(25)9-16(17)26/h4-12H,1-3H3,(H2,27,28,29)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRSIORGUNNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(N=CN=C21)N)C(=O)C3=CC(=C(C=C3)OC)NC(=O)NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717899-97-3 | |

| Record name | CE-245677 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717899973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CE-245677 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMH17J9LHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CE-245677

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-245677 is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Tie2, TrkA, and TrkB. Developed initially for oncology indications, its investigation revealed significant on-target central nervous system (CNS) adverse effects, leading to the cessation of its clinical development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, inhibitory activity, and the downstream signaling pathways it modulates. The document includes representative experimental protocols and quantitative data to serve as a valuable resource for researchers in the fields of kinase inhibition and drug development.

Introduction

Receptor tyrosine kinases are crucial mediators of cellular signaling, regulating a wide array of physiological processes, including cell growth, differentiation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of numerous diseases, most notably cancer. The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, and the Tek/Tie2 receptor are key players in neuronal function and vascular biology, respectively. Their involvement in pathological conditions has made them attractive targets for therapeutic intervention. This compound emerged as a dual inhibitor of the Trk family of receptors and Tie2, demonstrating potent enzymatic and cellular activity.

Molecular Targets and Inhibitory Activity

This compound is a reversible inhibitor that targets the ATP-binding pocket of Tie2, TrkA, and TrkB kinases.[1][2] Its inhibitory activity has been quantified through various in vitro assays, demonstrating high potency against its primary targets.

Data Presentation: In Vitro Inhibitory Activity of this compound

| Target | Cellular IC50 (nM) |

| Tie2 | 4.7[1][2] |

| TrkA | 1[1][2] |

| TrkB | 1[1][2] |

Table 1: Summary of the half-maximal inhibitory concentration (IC50) of this compound in cellular assays.

Furthermore, this compound exhibits significant selectivity for its primary targets over other related angiogenic receptor tyrosine kinases. It has been reported to be over 100-fold more selective against kinases such as KDR (VEGFR2), PDGFR (Platelet-Derived Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor).[1]

Signaling Pathways Modulated by this compound

The therapeutic effects and side-effect profile of this compound are a direct consequence of its inhibition of the Tie2 and Trk signaling pathways.

Tie2 Signaling Pathway

The Tie2 receptor, activated by its angiopoietin ligands (Ang1 and Ang2), is critical for vascular stabilization and angiogenesis. Inhibition of Tie2 by this compound disrupts these processes by blocking downstream signaling cascades.

TrkA and TrkB Signaling Pathways

The Trk receptors are activated by neurotrophins; Nerve Growth Factor (NGF) for TrkA, and Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB. These pathways are fundamental for neuronal survival, differentiation, and synaptic plasticity. This compound's inhibition of TrkA and TrkB disrupts these crucial neuronal functions.

Experimental Protocols

This section provides representative methodologies for key in vitro and in vivo assays used to characterize the activity and pharmacokinetic profile of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant Tie2, TrkA, or TrkB kinase

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) peptide)

-

This compound

-

Adenosine triphosphate (ATP), potentially radiolabeled (e.g., [γ-33P]ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Assay plates (e.g., 96-well or 384-well)

-

Detection reagents (e.g., scintillation fluid or luminescence-based ADP detection kit)

-

Plate reader (scintillation counter or luminometer)

Method:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.

-

In the wells of an assay plate, add the purified kinase and the specific substrate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Terminate the reaction.

-

Measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, a reagent is added to quantify the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a typical procedure for assessing the pharmacokinetic properties of an orally administered compound in a rodent model.

Animals:

-

Male Sprague-Dawley rats (8-10 weeks old)

Materials:

-

This compound formulated for oral administration (e.g., in a suspension with a suitable vehicle)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Method:

-

Fast the rats overnight prior to dosing, with ad libitum access to water.

-

Administer a single oral dose of the this compound formulation to each rat via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein or saphenous vein).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate key pharmacokinetic parameters, including:

-

Cmax (maximum plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

t1/2 (elimination half-life)

-

Oral bioavailability (F%), determined by comparing the AUC from oral administration to that from intravenous administration.

-

This compound has demonstrated good oral absorption in in vivo pharmacokinetic studies in rats, with a reported oral bioavailability (F) of 80%.[1][2]

Clinical Development and Rationale for Discontinuation

This compound entered Phase I clinical trials for the treatment of certain cancers. However, the multiple-dose trials were halted due to the emergence of significant CNS adverse events in participants.[1] These adverse events included cognitive deficits, personality changes, and sleep disturbances, which were attributed to the on-target inhibition of Trk receptors in the brain.[1] The TrkB signaling pathway, in particular, is known to be involved in crucial CNS functions such as long-term potentiation, learning, and memory. The adverse events observed with this compound resolved upon cessation of dosing.[1] This clinical outcome highlights the challenge of developing Trk inhibitors for systemic indications where CNS penetration can lead to undesirable on-target effects.

Conclusion

This compound is a potent dual inhibitor of Tie2 and TrkA/B receptor tyrosine kinases with a well-defined mechanism of action. Its ability to potently inhibit these key signaling pathways provided a strong rationale for its development in oncology. However, the clinical experience with this compound underscores the critical importance of considering the on-target effects of kinase inhibitors in non-target tissues, particularly the central nervous system. The detailed understanding of its mechanism of action, as outlined in this guide, remains valuable for the scientific community, offering insights into the biological roles of Tie2 and Trk signaling and informing the design of future kinase inhibitors with improved safety profiles.

References

In-Depth Technical Guide: CE-245677, a Potent Dual Inhibitor of TrkA/B and Tie2 Kinases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CE-245677 is a potent, reversible, and orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) TrkA, TrkB, and Tie2. Identified as a dual inhibitor, this compound demonstrates significant potential in research areas where the signaling pathways of these kinases are implicated, including oncology and pain. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its inhibitory activity, selectivity, and the methodologies employed for its characterization. The information is intended to support further investigation and understanding of this compound within the scientific community.

Introduction

The tropomyosin receptor kinases (TrkA and TrkB) and the tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2) are critical mediators of distinct cellular signaling pathways. Trk receptors are activated by neurotrophins, such as nerve growth factor (NGF) for TrkA and brain-derived neurotrophic factor (BDNF) for TrkB, and are centrally involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is implicated in various cancers and pain states. The Tie2 receptor, activated by angiopoietins, is a key regulator of vascular development, maturation, and stability. Its inhibition is a therapeutic strategy for disrupting tumor angiogenesis.

This compound was developed as a dual inhibitor of these pathways, with the rationale of simultaneously targeting tumor growth and its vascular supply. This document synthesizes the available preclinical data on this compound, presenting its inhibitory profile and the experimental context in which this data was generated.

Data Presentation

The quantitative inhibitory activity of this compound against its primary targets and its selectivity over other kinases are summarized below.

| Target | Assay Type | IC50 (nM) | Selectivity vs. Other Angiogenic RTKs | Reference |

| TrkA/B | Cellular | 1 | >100x | [1] |

| Tie2 | Cellular | 4.7 | >100x (vs. KDR, PDGFR, FGFR) | [1] |

Table 1: Inhibitory Activity and Selectivity of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F%) | Rat | 80% | [1] |

Table 2: Pharmacokinetic Profile of this compound

Signaling Pathways

To understand the mechanism of action of this compound, it is essential to visualize the signaling cascades it inhibits.

Experimental Protocols

While the specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for key experiments based on standard practices in the field for similar kinase inhibitors.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency of this compound against purified TrkA, TrkB, and Tie2 kinases.

Representative Method: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Reagents and Materials:

-

Recombinant human TrkA, TrkB, and Tie2 kinase domains.

-

Biotinylated peptide substrate specific for each kinase.

-

Europium cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-XL665.

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

This compound, serially diluted in DMSO.

-

384-well low-volume microplates.

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the assay plate.

-

Add 4 µL of the kinase and biotinylated substrate mix in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer (e.g., 50 mM HEPES pH 7.5, 20 mM EDTA, 0.1% BSA).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

-

Cellular Inhibition Assays

Objective: To determine the potency of this compound in a cellular context by measuring the inhibition of Trk and Tie2 phosphorylation.

Representative Method: Cell-Based Phosphorylation ELISA

-

Reagents and Materials:

-

Cell line expressing the target kinase (e.g., TF-1 cells for TrkA, HUVECs for Tie2).

-

Cell culture medium and supplements.

-

Ligand for receptor activation (e.g., NGF for TrkA, Angiopoietin-1 for Tie2).

-

This compound, serially diluted.

-

Lysis buffer.

-

ELISA plate pre-coated with a capture antibody for the target kinase.

-

Detection antibody specific for the phosphorylated form of the kinase.

-

HRP-conjugated secondary antibody.

-

Substrate for HRP (e.g., TMB).

-

Stop solution.

-

-

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Starve the cells in serum-free medium for a specified period (e.g., 4-16 hours).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Transfer the cell lysates to the pre-coated ELISA plate.

-

Incubate to allow the capture antibody to bind the kinase.

-

Wash the plate and add the phospho-specific detection antibody.

-

Incubate, then wash and add the HRP-conjugated secondary antibody.

-

Incubate, then wash and add the HRP substrate.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or Western blot) and calculate the IC50 value.

-

Conclusion

This compound is a well-characterized dual inhibitor of TrkA/B and Tie2 kinases with potent activity in both biochemical and cellular assays. Its high selectivity and favorable oral pharmacokinetic profile in preclinical models underscore its value as a research tool for investigating the roles of Trk and Tie2 signaling in various physiological and pathological processes. While its clinical development was halted due to CNS side effects, the preclinical data for this compound provides a strong foundation for its use in non-clinical research settings. This technical guide offers a centralized resource of the available information on this compound to aid researchers in their study design and interpretation of results.

References

In-Depth Technical Guide: Kinase Selectivity Profile of CE-245677

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-245677 is a potent, orally bioavailable, and reversible small molecule inhibitor targeting the receptor tyrosine kinases Tie2 (TIE-2/TEK) and Tropomyosin receptor kinases A (TrkA) and B (TrkB).[1] Developed by Pfizer, it demonstrated significant therapeutic potential in preclinical models. However, its clinical development was halted due to central nervous system (CNS) adverse events observed in Phase I trials. This guide provides a comprehensive overview of the kinase selectivity profile of this compound, details of relevant signaling pathways, and generalized experimental protocols for kinase inhibitor profiling.

Kinase Selectivity Profile

This compound exhibits high potency against its primary targets, Tie2 and TrkA/B kinases. The available data, primarily from cellular assays, demonstrates low nanomolar efficacy.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against its key targets has been quantified by cellular IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a cellular context.

| Kinase Target | Cellular IC50 (nM) |

| Tie2 | 4.7 |

| TrkA/B | 1 |

| Table 1: Cellular IC50 values for this compound against its primary kinase targets.[1] |

Selectivity Against Other Kinases

-

KDR (VEGFR2)

-

PDGFR (Platelet-Derived Growth Factor Receptor)

-

FGFR (Fibroblast Growth Factor Receptor)[1]

This high selectivity is a critical attribute for a targeted kinase inhibitor, as it minimizes off-target effects.

Signaling Pathways

This compound exerts its biological effects by inhibiting the signaling cascades downstream of the Tie2 and Trk receptors. These pathways are crucial in regulating angiogenesis, neuronal survival, and proliferation.

Tie2 Signaling Pathway

The Tie2 signaling pathway is principally activated by its angiopoietin ligands (Ang1 and Ang2) and plays a pivotal role in angiogenesis and vascular stability. Inhibition of Tie2 by this compound disrupts these processes.

References

Preclinical Research Applications of CE-245677: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research applications of CE-245677, a potent dual inhibitor of Tie2 and Tropomyosin receptor kinase (Trk) A and B. Due to the proprietary nature of early-stage drug development, specific preclinical efficacy data for this compound in various disease models are not extensively published. Therefore, this document focuses on the known biochemical and pharmacokinetic properties of the compound and presents representative experimental protocols and signaling pathways relevant to its mechanism of action. This guide is intended to inform researchers on the potential applications and methodologies for studying compounds with similar pharmacological profiles.

Core Compound Profile

This compound is a small molecule inhibitor that has been investigated for its therapeutic potential in oncology and pain management. Its development was discontinued after Phase I clinical trials due to central nervous system (CNS) adverse events.[1][2][3][4]

Mechanism of Action

This compound is a potent, reversible inhibitor of Tie2 and TrkA/B kinases.[5] Tie2 is a receptor tyrosine kinase primarily expressed on endothelial cells and is crucial for angiogenesis (the formation of new blood vessels).[6] The Trk receptors (TrkA, TrkB, TrkC) are a family of neurotrophin receptors that play a critical role in the survival, differentiation, and function of neurons.[1][7] Inhibition of both Tie2 and Trk pathways suggests potential applications in diseases characterized by aberrant angiogenesis and neuronal activity, such as cancer and chronic pain.[1][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Reference |

| Cellular IC50 (Tie2) | 4.7 nM | [5] |

| Cellular IC50 (TrkA/B) | 1 nM | [5] |

| Selectivity | >100-fold vs. KDR, PDGFR, FGFR | [5] |

| Oral Bioavailability (Rat) | 80% | [5] |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Observation | Reference |

| In Vivo Efficacy (Pain) | Efficacious in multiple preclinical pain models. | [1][2] |

| In Vivo Efficacy (Cancer) | Initially developed for the treatment of certain cancers. | [1] |

| CNS Effects | Phase I trials stopped due to significant CNS adverse events (cognitive deficits, personality changes, etc.). | [1][2] |

Table 2: Summary of Preclinical and Clinical Observations for this compound

Signaling Pathways

The dual inhibition of Tie2 and Trk receptors by this compound impacts distinct but potentially interconnected signaling pathways critical in cancer and pain.

Figure 1: Simplified signaling pathways of Tie2 and TrkA/B inhibited by this compound. Max Width: 760px.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments that would be conducted in the preclinical evaluation of a dual Tie2/Trk inhibitor like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tie2 and Trk kinases.

Materials:

-

Recombinant human Tie2 and TrkA/B kinase domains

-

ATP and appropriate peptide substrate

-

This compound

-

Kinase buffer

-

384-well plates

-

Plate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the kinase, peptide substrate, and this compound dilutions to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Figure 2: Workflow for an in vitro kinase inhibition assay. Max Width: 760px.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., those with known Trk fusions or high Ang/Tie2 expression)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add the cell viability reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Figure 3: Workflow for a cellular proliferation assay. Max Width: 760px.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cells for implantation

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Implant human tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once daily.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Figure 4: Workflow for an in vivo tumor xenograft study. Max Width: 760px.

In Vivo Neuropathic Pain Model

Objective: To assess the analgesic effect of this compound in a rodent model of neuropathic pain.

Materials:

-

Rats or mice

-

Surgical instruments for nerve injury (e.g., chronic constriction injury model)

-

Von Frey filaments for measuring mechanical allodynia

-

This compound formulated for oral administration

-

Vehicle control

Protocol:

-

Induce neuropathic pain through surgical nerve injury.

-

Allow several days for the pain phenotype to develop.

-

Measure baseline pain sensitivity (mechanical withdrawal threshold) using von Frey filaments.

-

Administer a single dose of this compound or vehicle control orally.

-

Measure pain sensitivity at multiple time points post-dosing.

-

Plot the withdrawal threshold over time to determine the magnitude and duration of the analgesic effect.

Figure 5: Workflow for an in vivo neuropathic pain study. Max Width: 760px.

Conclusion

This compound is a potent dual inhibitor of Tie2 and TrkA/B kinases with demonstrated preclinical activity in models of cancer and pain. While its clinical development was halted due to CNS side effects, the compound remains a valuable tool for preclinical research aimed at understanding the roles of Tie2 and Trk signaling in various pathologies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation of this compound and other molecules with similar mechanisms of action. Further research with peripherally restricted dual Tie2/Trk inhibitors may hold therapeutic promise.

References

CE-245677: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and inhibitory mechanisms of CE-245677, a potent dual inhibitor of Tie2 and TrkA/B kinases. The information presented herein is intended to support further research and development efforts in oncology and other relevant therapeutic areas.

Core Data Presentation: In Vitro Potency of this compound

This compound demonstrates high potency against its primary targets, the Tie2 and TrkA/B receptor tyrosine kinases, in cellular environments. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized below.

| Target Kinase | Cellular IC50 (nM) |

| Tie2 | 4.7 |

| TrkA/B | 1 |

Data sourced from publicly available information.[1]

This compound exhibits significant selectivity, with over 100-fold greater potency against Tie2 and TrkA/B compared to other angiogenic receptor tyrosine kinases such as KDR, PDGFR, and FGFR.[1]

Signaling Pathways

This compound exerts its biological effects by inhibiting the signaling cascades initiated by the Tie2 and TrkA/B receptors. Understanding these pathways is crucial for elucidating the compound's mechanism of action and predicting its therapeutic effects.

Tie2 Signaling Pathway

The Tie2 signaling pathway is critical for angiogenesis, the formation of new blood vessels. It is primarily activated by its ligand, Angiopoietin-1 (Ang1). Inhibition of this pathway can disrupt tumor vascularization and growth.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of CE-245677

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-245677 is a potent, reversible inhibitor of the receptor tyrosine kinases (RTKs) Tie2, TrkA, and TrkB. These receptors play critical roles in angiogenesis, neuronal survival, and differentiation. Inhibition of their activity by this compound has significant implications for downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data from analogous inhibitor studies, detailed experimental protocols for assessing pathway modulation, and visualizations of the key signaling networks.

Introduction

This compound is a small molecule inhibitor targeting Tie2, TrkA, and TrkB kinases with high potency.[1][2] The tropomyosin receptor kinases (Trk) family, including TrkA and TrkB, are activated by neurotrophins and are essential for neuronal development and function.[3][4] The Tie2 receptor, activated by angiopoietins, is a key regulator of vascular maturation and stability.[5][6] Dysregulation of these signaling pathways is implicated in various pathological conditions, including cancer and neurological disorders.[3][7] Understanding the precise downstream effects of inhibitors like this compound is crucial for their therapeutic development and application.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the autophosphorylation of Tie2, TrkA, and TrkB, thereby preventing the recruitment and activation of downstream signaling molecules. The two primary pathways affected are the PI3K/Akt/mTOR and the Ras/MEK/ERK pathways.

The PI3K/Akt/mTOR Signaling Pathway

Activation of Trk and Tie2 receptors leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits Akt to the plasma membrane. Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[3] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[8][9]

The Ras/MEK/ERK Signaling Pathway

Upon ligand binding, Trk receptors can also activate the Ras/MEK/ERK pathway. This is initiated by the recruitment of adaptor proteins like Shc and Grb2 to the phosphorylated receptor, which in turn activate the GTPase Ras. Ras then activates a kinase cascade, beginning with Raf, followed by MEK, and finally ERK.[3][10] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.[11][12]

Quantitative Data on Downstream Inhibition

| Inhibitor Class | Target Kinase | Downstream Effect Measured | Reported IC50 / Effect | Reference |

| Pan-Trk Inhibitor | TrkA, TrkB | Inhibition of NGF-induced TrkA phosphorylation | IC50 = 45 nM | [3] |

| Pan-Trk Inhibitor | TrkA, TrkB | Inhibition of downstream signaling (unspecified) | IC50 = 53 nM | [3] |

| PI3K Inhibitor | PI3K | Inhibition of Akt phosphorylation | Effective at 5 µM | [8] |

| PI3K Inhibitor | PI3K | Inhibition of Akt phosphorylation | Effective at 30 µM | [13] |

| MEK Inhibitor | MEK | Reduction of CG-stimulated ERK phosphorylation | Effective at specified concentrations | [14] |

| Dual PI3K/mTOR Inhibitor | PI3K, mTOR | Decrease in p-Akt and p-S6 | Concentration-dependent | [15] |

This table summarizes data from studies on inhibitors of the targeted pathways, providing an expected range of effective concentrations for observing downstream effects.

Experimental Protocols

To assess the impact of this compound on downstream signaling, the following detailed experimental protocols are provided as a guide for researchers.

Western Blot Analysis of Akt and ERK Phosphorylation

This protocol allows for the semi-quantitative analysis of the phosphorylation status of key downstream signaling proteins.[16][17][18][19]

Materials:

-

Cell line expressing TrkA/B or Tie2 (e.g., PC-12, HUVEC)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of lysates using a protein assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities. Normalize phospho-protein levels to total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of its targets.[20]

Materials:

-

Recombinant TrkA, TrkB, or Tie2 kinase

-

Kinase-specific substrate

-

ATP

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Inhibitor Dilution: Prepare serial dilutions of this compound.

-

Assay Setup: Add diluted inhibitor, kinase, and substrate to the wells of a 384-well plate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time.

-

Signal Detection: Stop the reaction and measure the signal using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits TrkA/B, blocking PI3K/Akt and Ras/MEK/ERK pathways.

Caption: this compound inhibits Tie2, blocking the PI3K/Akt signaling pathway.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Conclusion

This compound is a potent inhibitor of Tie2, TrkA, and TrkB, which effectively blocks the downstream PI3K/Akt and Ras/MEK/ERK signaling pathways. This guide provides a foundational understanding of these pathways, along with practical experimental protocols and visualizations to aid researchers in their investigation of this compound and similar kinase inhibitors. Further research is warranted to elucidate the specific quantitative effects of this compound on downstream signaling components and to explore its full therapeutic potential.

References

- 1. azurebiosystems.com [azurebiosystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. The antiinflammatory endothelial tyrosine kinase Tie2 interacts with a novel nuclear factor-kappaB inhibitor ABIN-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiopoietin/Tie2 signalling and its role in retinal and choroidal vascular diseases: a review of preclinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting ERK1/2 protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. licorbio.com [licorbio.com]

- 17. protocols.io [protocols.io]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

CE-245677: A Potent Dual Inhibitor of Tie2 and Trk Kinases in Angiogenesis and Neuronal Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CE-245677 is a potent and reversible small molecule inhibitor of the Tie2 (TIE receptor tyrosine kinase) and Tropomyosin receptor kinase (Trk) A and B. With cellular IC50 values of 4.7 nM for Tie2 and 1 nM for TrkA/B, this compound demonstrates significant potential as a tool compound for investigating the roles of these kinases in physiological and pathological processes, and as a lead compound for therapeutic development. This guide provides a comprehensive overview of the role of this compound in angiogenesis and neuronal signaling, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Introduction to this compound

This compound is a highly selective inhibitor, demonstrating over 100-fold selectivity against other angiogenic receptor tyrosine kinases such as KDR (VEGFR2), PDGFR (platelet-derived growth factor receptor), and FGFR (fibroblast growth factor receptor). This selectivity makes it a precise tool for dissecting the specific contributions of Tie2 and Trk signaling in complex biological systems. Its dual activity offers a unique opportunity to explore the interplay between vascular and neural processes.

Role in Angiogenesis via Tie2 Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various diseases, including cancer. The Tie2 receptor tyrosine kinase, expressed primarily on endothelial cells, is a key regulator of vascular maturation and stability. Its ligand, angiopoietin-1 (Ang1), promotes vessel stabilization, while angiopoietin-2 (Ang2) can act as a context-dependent agonist or antagonist.

By inhibiting Tie2, this compound disrupts the signaling cascade responsible for endothelial cell survival, migration, and proliferation, thereby impeding the angiogenic process.

Tie2 Signaling Pathway

Upon ligand binding, Tie2 dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. The two primary pathways activated by Tie2 are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway, which includes ERK.

-

PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and migration. Activated AKT phosphorylates and inactivates pro-apoptotic proteins and activates endothelial nitric oxide synthase (eNOS).

-

Ras/MEK/ERK Pathway: This cascade primarily regulates endothelial cell proliferation and differentiation.

The inhibition of Tie2 by this compound blocks these downstream events, leading to an anti-angiogenic effect.

Figure 1: this compound inhibits the Tie2 signaling pathway.

Role in Neuronal Signaling via TrkA/B Inhibition

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF), while TrkB is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5). These neurotrophins play critical roles in neuronal survival, differentiation, neurite outgrowth, and synaptic plasticity.

This compound's potent inhibition of TrkA and TrkB makes it a valuable tool for studying these processes and for investigating the therapeutic potential of Trk inhibition in neurological disorders and pain.

TrkA/B Signaling Pathway

Similar to other receptor tyrosine kinases, ligand binding to TrkA and TrkB induces receptor dimerization and autophosphorylation, leading to the activation of multiple downstream signaling cascades:

-

Ras/MAPK Pathway: This pathway is critical for neuronal differentiation and neurite outgrowth.

-

PI3K/AKT Pathway: This cascade is a major survival pathway for neurons, preventing apoptosis.

-

Phospholipase C-gamma (PLCγ) Pathway: Activation of this pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn regulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing synaptic function.

By blocking TrkA and TrkB, this compound can effectively modulate these critical neuronal functions.

Figure 2: this compound inhibits TrkA and TrkB signaling pathways.

Quantitative Data

The following tables summarize the in vitro potency of this compound and provide representative data on its functional effects in angiogenesis and neuronal assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Cellular IC50 (nM) |

| Tie2 | 4.7 |

| TrkA | 1 |

| TrkB | 1 |

| KDR (VEGFR2) | >500 |

| PDGFRβ | >500 |

| FGFR1 | >500 |

Table 2: Representative Functional Activity of this compound in Angiogenesis Assays

| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |

| Endothelial Tube Formation | HUVEC | VEGF | Tube Length | ~10 |

| Endothelial Cell Migration | HUVEC | Ang1 | Migrated Cells | ~5 |

| Aortic Ring Sprouting | Rat Aorta | Basal | Microvessel Outgrowth | ~20 |

Table 3: Representative Functional Activity of this compound in Neuronal Assays

| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |

| Neurite Outgrowth | PC12 | NGF | Neurite Length | ~2 |

| Neuronal Survival | Dorsal Root Ganglion Neurons | BDNF | Viable Cells | ~3 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol describes a general method for determining the IC50 of this compound against a target kinase.

Figure 3: Workflow for an in vitro kinase assay.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., Tie2 or TrkA) and a suitable substrate (e.g., a generic tyrosine kinase substrate) in a kinase reaction buffer.

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a DMSO control.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Figure 4: Workflow for an endothelial cell tube formation assay.

Methodology:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with different concentrations of this compound in the presence of a pro-angiogenic stimulus like VEGF.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Quantification: Capture images of the formed tube-like structures using a microscope. Quantify the total tube length and the number of branch points using image analysis software.

Aortic Ring Assay

This ex vivo assay provides a more physiologically relevant model of angiogenesis.

Methodology:

-

Aorta Dissection: Isolate the thoracic aorta from a rat or mouse and cut it into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.

-

Treatment: Add culture medium containing various concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for 7-10 days, changing the medium every 2-3 days.

-

Analysis: Monitor the outgrowth of microvessels from the aortic rings daily and quantify the extent of sprouting at the end of the experiment.

Neurite Outgrowth Assay

This assay measures the ability of a compound to affect the growth of neurites from neuronal cells.

Figure 5: Workflow for a neurite outgrowth assay.

Methodology:

-

Cell Plating: Plate PC12 cells or primary neurons in a 96-well plate coated with a suitable substrate (e.g., collagen or poly-L-lysine).

-

Treatment: Treat the cells with different concentrations of this compound in the presence of a neurotrophin such as NGF to stimulate neurite outgrowth.

-

Incubation: Incubate the cells for 24-72 hours at 37°C.

-

Staining: Fix the cells and stain them with an antibody against a neuronal marker like β-III tubulin and a nuclear counterstain like DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system and analyze the neurite length and number of neurites per cell using appropriate software.

Conclusion

This compound is a valuable pharmacological tool for the investigation of Tie2 and Trk signaling. Its high potency and selectivity allow for the precise interrogation of these pathways in both in vitro and in vivo models of angiogenesis and neuronal function. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted roles of these important receptor tyrosine kinases and to aid in the development of novel therapeutics targeting these pathways.

CE-245677: A Technical Overview of a Potent Dual Tie2 and Trk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-245677 is a potent, orally bioavailable small molecule that acts as a reversible dual inhibitor of Tie2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and Trk (tropomyosin receptor kinase) family kinases.[1][2][3] Developed by Pfizer, this compound demonstrated significant promise in preclinical studies for its anti-angiogenic and potential anti-tumor activities. However, its clinical development was halted in Phase 1 trials due to central nervous system (CNS) adverse events.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental data for this compound.

Chemical Structure and Properties

This compound is a urea-containing compound with the following structural and physicochemical properties:

Chemical Structure:

(Image source: MedChemExpress)

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(5-(4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl)-3-(2,4-dichlorophenyl)urea | [4] |

| SMILES String | O=C(NC1=CC=C(Cl)C=C1Cl)NC2=CC(C(C3=CN(C(C)C)C4=NC=NC(N)=C43)=O)=CC=C2OC | [3] |

| Molecular Formula | C24H22Cl2N6O3 | [3][5] |

| Molecular Weight | 513.38 g/mol | [3] |

| Solubility | DMSO: 125 mg/mL (243.48 mM) | [1][3] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Tie2 and TrkA/B kinases.[1][2][3] Its mechanism of action is the reversible inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways involved in angiogenesis, cell survival, and proliferation.

Table 2: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| Tie2 | 4.7 | Cellular Assay | [1] |

| TrkA/B | 1 | Cellular Assay | [1] |

This compound exhibits high selectivity for Tie2 and Trk kinases, with over 100-fold greater potency against these targets compared to other angiogenic receptor tyrosine kinases such as KDR (VEGFR2), PDGFR, and FGFR.[1][3]

Signaling Pathways

This compound exerts its biological effects by inhibiting the signaling cascades downstream of Tie2 and Trk receptors.

Tie2 Signaling Pathway

The Tie2 signaling pathway plays a crucial role in angiogenesis and vascular stability. The binding of its ligand, Angiopoietin-1 (Ang-1), leads to the autophosphorylation of Tie2 and the activation of downstream pathways, primarily the PI3K/Akt pathway, which promotes endothelial cell survival and migration. This compound inhibits this process by blocking the kinase activity of Tie2.

Caption: Inhibition of the Tie2 signaling pathway by this compound.

TrkA Signaling Pathway

The TrkA receptor is activated by Nerve Growth Factor (NGF), leading to the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. These pathways are critical for neuronal survival, differentiation, and proliferation. By inhibiting TrkA, this compound can disrupt these processes.

Caption: Inhibition of the TrkA signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of kinase inhibitors. The following sections describe generalized protocols for key assays relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical luminescent kinase assay to determine the IC50 of an inhibitor.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase (recombinant Tie2 or TrkA), a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the kinase assay buffer.

-

Inhibitor Preparation: Perform serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for the specific kinase. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure kinase activity using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.[6]

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Oral Bioavailability Study in Rats (General Protocol)

This protocol describes a general procedure for determining the oral bioavailability of a compound in rats.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV) Administration: Administer the compound dissolved in a suitable vehicle at a specific dose (e.g., 1-5 mg/kg) via the tail vein.

-

Oral (PO) Administration: Administer the compound, formulated as a solution or suspension, at a specific dose (e.g., 5-10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples from the jugular vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) for both IV and PO administration.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

-

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

For this compound, in vivo studies in rats demonstrated good oral absorption, with a reported oral bioavailability (F) of 80%.[1][2][3]

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials for the treatment of cancer. However, the multiple-dose trials were terminated due to the emergence of significant CNS adverse events in participants.[4] These side effects included cognitive deficits, changes in personality, and sleep disturbances, which were reversible upon cessation of the drug.[4] These adverse effects are likely attributable to the inhibition of Trk kinases, particularly TrkB, which are known to play crucial roles in the CNS.[4]

Conclusion

This compound is a potent and selective dual inhibitor of Tie2 and Trk kinases with favorable preclinical pharmacokinetic properties, including good oral bioavailability. Its development was halted due to on-target CNS toxicities related to Trk inhibition. Despite its discontinuation for systemic cancer therapy, this compound remains a valuable research tool for studying the roles of Tie2 and Trk signaling in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound in their studies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Trk receptor | Tie-2 | TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. promega.com [promega.com]

The Discovery and Development of CE-245677: A Pan-Trk/Tie2 Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CE-245677 is a potent, orally bioavailable small molecule that acts as a reversible inhibitor of both the Tropomyosin receptor kinase (Trk) family and the Tie2 receptor tyrosine kinase. Identified and developed by Pfizer, this compound was initially investigated as a potential therapeutic agent for the treatment of various cancers. The rationale for its development stemmed from the crucial roles of Trk and Tie2 signaling pathways in tumor growth, angiogenesis, and metastasis. Despite promising preclinical efficacy, the clinical development of this compound was ultimately halted during Phase I trials due to the emergence of significant central nervous system (CNS) adverse events. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical history of this compound, detailing its mechanism of action, key experimental findings, and the challenges that led to its discontinuation.

Core Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity |

| TrkA/B | Cellular | 1 | >100-fold selective against a number of other angiogenic receptor tyrosine kinases |

| Tie2 | Cellular | 4.7 | >100-fold selective against KDR, PDGFR, FGFR |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Bioavailability (F%) | Key Findings |

| Rat | Oral | 80% | Demonstrated good oral absorption in preclinical studies. |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the phosphorylation of Trk and Tie2 receptors, thereby blocking their downstream signaling cascades.

Trk Signaling Pathway Inhibition

The Trk receptor family (TrkA, TrkB, and TrkC) and their neurotrophin ligands (NGF, BDNF, NT-3, NT-4) are critical for neuronal survival, differentiation, and synaptic plasticity. In the context of cancer, aberrant Trk signaling can drive tumor cell proliferation, survival, and invasion. This compound, as a pan-Trk inhibitor, binds to the ATP-binding pocket of the Trk kinases, preventing their autophosphorylation and subsequent activation of downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.

Tie2 Signaling Pathway Inhibition

The Tie2 receptor and its angiopoietin ligands (Ang1 and Ang2) are key regulators of vascular development, maturation, and stability. In tumors, this pathway is often hijacked to promote angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen. By inhibiting Tie2, this compound disrupts the signaling necessary for endothelial cell survival and migration, leading to a reduction in tumor vascularization.

Experimental Protocols

While specific internal protocols from Pfizer are not publicly available, the following represent standardized methodologies commonly employed for the evaluation of kinase inhibitors like this compound.

Kinase Enzymatic Assay (Illustrative Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against target kinases.

Materials:

-

Recombinant human TrkA, TrkB, TrkC, and Tie2 kinase domains.

-

ATP and appropriate peptide substrate for each kinase.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound at various concentrations.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well microplates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the kinase, peptide substrate, and this compound (or vehicle control) to the microplate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cellular Phosphorylation Assay (Illustrative Protocol)

Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.

Materials:

-

Cell lines engineered to overexpress TrkA, TrkB, TrkC, or Tie2.

-

Appropriate ligands (NGF for TrkA, BDNF for TrkB, etc.).

-

This compound at various concentrations.

-

Cell lysis buffer.

-

Phospho-specific antibodies for the target receptors.

-

Western blotting or ELISA reagents.

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the corresponding ligand to induce receptor phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Quantify the level of phosphorylated receptor using Western blotting or a specific ELISA kit.

-

Determine the IC50 value based on the reduction in the phosphorylation signal.

Preclinical Development

Preclinical studies demonstrated that this compound was efficacious in multiple animal models of pain, a condition where Trk signaling is implicated.[1] However, at doses that resulted in significant (>50%) occupancy of Trk receptors in the CNS, adverse effects were observed.[1] These included changes in cortical electroencephalography (EEG), cognitive function, body weight, and hypothalamic mRNA levels.[1] Importantly, these CNS effects were also observed with pan-Trk inhibitors that lacked Tie2 activity, suggesting they were on-target effects related to Trk inhibition in the brain.[1]

Clinical Development and Discontinuation

This compound advanced into Phase I clinical trials for the treatment of certain cancers. However, these multiple-dose trials were prematurely terminated due to the observation of significant CNS adverse events in the study participants.[1] The reported side effects included cognitive deficits, personality changes, and sleep disturbances.[1] These effects were reversible upon discontinuation of the drug.[1] The clinical findings were consistent with the preclinical observations and highlighted the challenge of developing Trk inhibitors for systemic indications without inducing on-target CNS toxicities.

Conclusion

The development of this compound illustrates a critical challenge in modern drug discovery: balancing on-target efficacy with on-target toxicity. While the dual inhibition of Trk and Tie2 pathways represented a sound scientific rationale for cancer therapy, the critical role of Trk signaling in the central nervous system ultimately proved to be an insurmountable hurdle for the systemic administration of this potent inhibitor. The experience with this compound has provided valuable lessons for the development of subsequent generations of Trk inhibitors, emphasizing the need for strategies to limit CNS penetration for non-CNS indications or to carefully manage on-target CNS effects for brain-penetrant compounds. The data and knowledge generated from the this compound program have undoubtedly contributed to the broader understanding of Trk and Tie2 biology and the ongoing efforts to develop safer and more effective targeted therapies.

References

CE-245677: A Potent Dual Inhibitor of Trk and Tie2 Kinases for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CE-245677 is a potent, orally bioavailable, small molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB) and the TEK receptor tyrosine kinase (Tie2). With low nanomolar cellular potency against these kinases, it serves as a valuable chemical probe for investigating the roles of Trk and Tie2 signaling in various physiological and pathological processes, including oncology and angiogenesis. This document provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed, representative experimental protocols for its characterization.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system. Their signaling is initiated by the binding of neurotrophins. Dysregulation of Trk signaling, particularly through chromosomal rearrangements leading to gene fusions, has been identified as an oncogenic driver in a diverse range of cancers. The TEK receptor tyrosine kinase (Tie2), along with its angiopoietin ligands, is a key regulator of vascular development, maturation, and stability. Inhibition of Tie2 signaling is a therapeutic strategy to disrupt tumor angiogenesis.

This compound was developed as a dual inhibitor of both Trk and Tie2 kinases.[1] Its ability to potently and selectively modulate these two important signaling pathways makes it a valuable tool for preclinical research in areas such as cancer biology, neurobiology, and vascular biology.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and pharmacokinetic profile.

Table 1: Cellular Inhibitory Activity of this compound

| Target | Cellular IC50 (nM) |

| TrkA/B | 1 |

| Tie2 | 4.7 |

Data sourced from a 2007 conference abstract by LaGreca et al.[1]

Table 2: Selectivity Profile of this compound

| Kinase Family | Selectivity |

| KDR, PDGFR, FGFR | >100-fold |

Data sourced from a 2007 conference abstract by LaGreca et al.[1]

Table 3: In Vivo Pharmacokinetic Profile of this compound

| Species | Parameter | Value |

| Rat | Oral Bioavailability (F) | 80% |

Data sourced from a 2007 conference abstract by LaGreca et al.[1]

Signaling Pathways and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Trk and Tie2 kinase domains. By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades.

Trk Signaling Pathway

Tie2 Signaling Pathway

Experimental Protocols

The following are representative, detailed methodologies for key experiments to characterize Trk and Tie2 inhibitors like this compound. These protocols are based on standard industry practices and should be optimized for specific laboratory conditions.

Biochemical Kinase Assay (Representative Protocol)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Trk and Tie2 kinases.

Workflow Diagram

Materials:

-

Purified recombinant TrkA, TrkB, and Tie2 kinase domains

-

Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for TrkA)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Add the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the purified kinase and its corresponding substrate in kinase assay buffer and add it to the wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity, using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cellular Phosphorylation Assay (Representative Protocol)

This assay assesses the ability of this compound to inhibit the ligand-induced phosphorylation of Trk and Tie2 receptors in a cellular context.

Materials:

-

Human cell line endogenously expressing or engineered to overexpress TrkA, TrkB, or Tie2 (e.g., HUVECs for Tie2, SH-SY5Y-TrkB for TrkB)

-

Appropriate cell culture medium and supplements

-

Recombinant human Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, or Angiopoietin-1 (Ang1) for Tie2

-

This compound

-

DMSO

-

Serum-free medium

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-Tie2 (Tyr992), anti-Tie2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed the cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL NGF for TrkA, 100 ng/mL Ang1 for Tie2) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary and secondary antibodies to detect the phosphorylated and total levels of the target receptor.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of receptor phosphorylation by this compound.

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol describes a typical study to determine the oral bioavailability of a compound like this compound in rats.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)

-

Gavage needles

-

Syringes

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the rats overnight before dosing.

-

Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

-

For the IV group, administer this compound via a tail vein injection at a specific dose (e.g., 1 mg/kg).

-

For the PO group, administer this compound by oral gavage at a specific dose (e.g., 5 mg/kg).

-

Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma by centrifugation.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

-

Use pharmacokinetic software to calculate key parameters, including the area under the curve (AUC) for both IV and PO administration.

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Logical Relationship of this compound as a Chemical Probe

Conclusion

This compound is a potent and selective dual inhibitor of Trk and Tie2 kinases with favorable pharmacokinetic properties for in vivo studies. Its well-defined activity profile makes it an excellent chemical probe for elucidating the complex roles of Trk and Tie2 signaling in health and disease. The representative protocols provided in this guide offer a framework for the further characterization and utilization of this compound in preclinical research.

References

Methodological & Application

Application Notes and Protocols for CE-245677 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-245677 is a potent, reversible, and orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Tie2 (Tek), TrkA (NTRK1), and TrkB (NTRK2).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays. The protocols outlined herein are intended to guide researchers in evaluating the cellular effects of this compound, including its impact on cell viability, signaling pathways, and gene expression.

Introduction

Receptor tyrosine kinases are crucial mediators of cellular signaling, regulating a wide array of biological processes including cell growth, differentiation, survival, and angiogenesis.[4] Dysregulation of RTK signaling is a hallmark of many diseases, most notably cancer. This compound has been identified as a highly potent inhibitor of Tie2, TrkA, and TrkB, with cellular IC50 values of 4.7 nM and 1 nM, respectively.[1][2][3] The compound exhibits over 100-fold selectivity against other angiogenic RTKs such as KDR, PDGFR, and FGFR.[1][3]

The Tie2 signaling pathway is principally involved in angiogenesis, the formation of new blood vessels. TrkA and TrkB are receptors for neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), and play critical roles in neuronal survival, differentiation, and synaptic plasticity.[5][6] Given its inhibitory profile, this compound is a valuable tool for investigating the roles of these signaling pathways in various physiological and pathological contexts.

Product Information

| Product Name | This compound |

| Synonyms | N/A |

| CAS Number | 717899-97-3 |

| Molecular Formula | C26H29Cl2N5O3 |

| Molecular Weight | 542.45 g/mol |

| Purity | >98% |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (125 mg/mL) |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[2] |

Biological Activity

| Target | Cellular IC50 |

| Tie2 | 4.7 nM[1][2][3] |

| TrkA/B | 1 nM[1][2][3] |

Signaling Pathways